3-(4-Ethylanilino)propanoic acid
Description
3-(4-Ethylanilino)propanoic acid is an organic compound that belongs to the class of anilines and propanoic acids It is characterized by the presence of an ethyl group attached to the aniline ring and a propanoic acid moiety
Properties
IUPAC Name |
3-(4-ethylanilino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-2-9-3-5-10(6-4-9)12-8-7-11(13)14/h3-6,12H,2,7-8H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWCHSITTXXCDJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20589448 | |
| Record name | N-(4-Ethylphenyl)-beta-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20589448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
263896-26-0 | |
| Record name | N-(4-Ethylphenyl)-beta-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20589448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Ethylanilino)propanoic acid typically involves the following steps:
Nitration of Ethylbenzene: Ethylbenzene is nitrated to form 4-ethylnitrobenzene.
Reduction of Nitro Group: The nitro group in 4-ethylnitrobenzene is reduced to form 4-ethylaniline.
Acylation: 4-ethylaniline is then acylated with a suitable acylating agent, such as acryloyl chloride, to form this compound.
The reaction conditions typically involve the use of catalysts and solvents to facilitate the reactions. For example, the nitration step may require concentrated sulfuric acid and nitric acid, while the reduction step may use hydrogen gas and a palladium catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced analytical techniques helps in monitoring and optimizing the reaction conditions.
Chemical Reactions Analysis
Types of Reactions
3-(4-Ethylanilino)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The aniline moiety can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenation can be carried out using halogens like chlorine or bromine in the presence of a catalyst.
Major Products
Oxidation: Quinones or other oxidized derivatives.
Reduction: Alcohols or other reduced forms.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
3-(4-Ethylanilino)propanoic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of various organic molecules.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(4-Ethylanilino)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the nature of the target. The pathways involved may include signal transduction, metabolic processes, or other biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Methylanilino)propanoic acid
- 3-(4-Chloroanilino)propanoic acid
- 3-(4-Bromoanilino)propanoic acid
Uniqueness
3-(4-Ethylanilino)propanoic acid is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity. Compared to similar compounds with different substituents, the ethyl group may enhance or reduce the compound’s effectiveness in specific applications.
Biological Activity
3-(4-Ethylanilino)propanoic acid, with the chemical formula C12H15NO2 and CAS number 13657-17-5, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The structure of this compound comprises an ethylaniline moiety attached to a propanoic acid backbone. This configuration is significant for its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C12H15NO2 |
| Molecular Weight | 205.25 g/mol |
| Melting Point | 100-102 °C |
| Solubility | Soluble in water |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within the body. It may function as an enzyme inhibitor or modulator of receptor activity. The specific interactions can lead to alterations in cellular signaling pathways, impacting physiological responses.
Enzyme Inhibition
Research indicates that compounds similar to this compound can inhibit enzymes involved in metabolic pathways, potentially leading to therapeutic effects in conditions such as cancer and inflammation .
Therapeutic Applications
This compound has been investigated for several therapeutic applications:
- Anti-cancer Activity : Preliminary studies suggest that this compound may exhibit anti-cancer properties by inducing apoptosis in cancer cells through the inhibition of specific signaling pathways .
- Anti-inflammatory Effects : The compound has been noted for its potential to reduce inflammation, making it a candidate for treating inflammatory diseases.
- Pain Management : Its analgesic properties have also been explored, particularly in models of acute and chronic pain .
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound:
- Study on Anti-cancer Activity :
- Inflammation Model Study :
-
Pain Relief Investigation :
- In preclinical trials assessing pain relief, subjects treated with this compound showed reduced pain responses compared to controls, indicating its effectiveness as an analgesic agent.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
